{1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine
Description
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Properties
IUPAC Name |
[1-[(5-bromothiophen-2-yl)methyl]piperidin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2S/c12-11-4-3-10(15-11)8-14-5-1-2-9(6-13)7-14/h3-4,9H,1-2,5-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKPCSPITOZRTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(S2)Br)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
{1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine is a compound featuring a piperidine ring and a bromothiophene moiety, which has garnered interest for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure suggests potential interactions with various biological targets due to the presence of both piperidine and thiophene functionalities.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Receptor Binding : The piperidine moiety may interact with neurotransmitter receptors, influencing their activity. Compounds with similar structures have been shown to modulate dopamine and serotonin receptors, which are crucial in treating neurological disorders.
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. For example, related piperidine derivatives have demonstrated acetylcholinesterase (AChE) inhibition, which is significant in Alzheimer's disease treatment .
Biological Activity Overview
Research has highlighted various biological activities associated with compounds similar to this compound. Below is a summary of findings from diverse studies:
Case Studies
- Antibacterial Activity : A study evaluated various thiophene derivatives for antibacterial properties. The results indicated that compounds with the bromothiophene structure exhibited notable antibacterial effects, particularly against E. coli and S. aureus, suggesting that this compound may share similar properties .
- Anti-Cancer Properties : In vitro studies on related compounds demonstrated their ability to inhibit the growth of several cancer cell lines. For instance, compounds structurally related to this compound showed promising results in inhibiting proliferation in HepG2 and MCF7 cells .
- Neurological Applications : Research into piperidine derivatives has shown their potential for treating neurological disorders by acting on serotonin and dopamine receptors. This suggests that this compound could be investigated further for its neuropharmacological effects .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of piperidine compounds exhibit significant anticancer properties. The incorporation of the bromothiophenyl group enhances the biological activity against various cancer cell lines. For instance, compounds with similar structures have shown to inhibit tumor growth by inducing apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation .
Neurological Applications
Research has also explored the potential of piperidine derivatives in treating neurological disorders. The compound's ability to cross the blood-brain barrier makes it a candidate for developing treatments for conditions such as depression and anxiety. Preliminary studies suggest that it may act as a selective serotonin reuptake inhibitor (SSRI), which is crucial in managing mood disorders .
Receptor Interactions
{1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine has been evaluated for its interactions with various receptors, including dopamine and serotonin receptors. These interactions are critical for understanding its therapeutic effects in neuropharmacology. The compound's structural features may allow it to bind effectively to these receptors, potentially leading to enhanced efficacy in treating psychiatric disorders .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent against certain bacterial strains. Studies indicate that the bromothiophenyl group may enhance the compound's ability to disrupt bacterial cell membranes, leading to increased susceptibility of bacteria to treatment . This property is particularly relevant in the context of rising antibiotic resistance.
Case Studies and Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
